Unique Synthetic Application: Superiority of 5-Chlorosulfonyl-2-carboxylate Scaffold in Potassium-Competitive Acid Blocker (P-CAB) Development
The compound serves as a critical intermediate in the synthesis of pyrrole sulfonyl derivatives with potent H+/K+-ATPase inhibitory activity, a key feature of P-CABs. While many pyrrole sulfonyl chlorides can be synthesized, only those with the specific 2-carboxylate substitution pattern, as derived from Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, were claimed to produce compounds with outstanding P-CAB effects [1]. This is a direct application-based differentiation from other pyrrole sulfonyl chlorides which are not claimed for this specific therapeutic class.
| Evidence Dimension | Specificity as a key intermediate for a defined pharmaceutical class (Potassium-Competitive Acid Blockers) |
|---|---|
| Target Compound Data | Specific intermediate for synthesizing P-CABs with outstanding effects, as claimed in patent EP3248963A1. |
| Comparator Or Baseline | Other pyrrole sulfonyl chlorides or regioisomers (e.g., 3-carboxylate or 4-carboxylate derivatives). |
| Quantified Difference | Not quantified. This is a binary, qualitative difference: the target compound is the specific building block for a patented class of therapeutic agents, while its analogs are not mentioned for this application. |
| Conditions | Synthesis and biological evaluation as per the patent disclosure EP3248963A1. |
Why This Matters
Procurement of this specific isomer is non-negotiable for projects following the synthetic route described in the patent EP3248963A1 for developing new P-CABs, as substitution would likely lead to inactive analogs.
- [1] European Patent EP3248963A1. Pyrrole sulfonyl derivative, preparation method and medical use thereof. 2017. View Source
